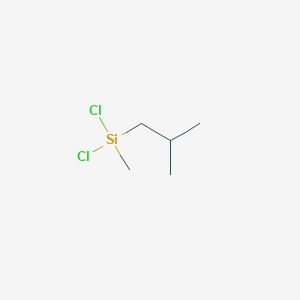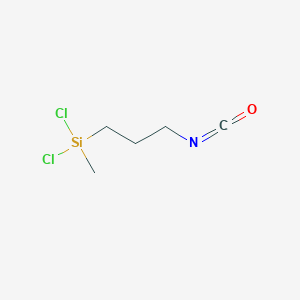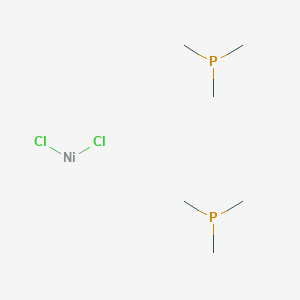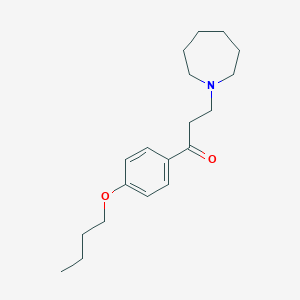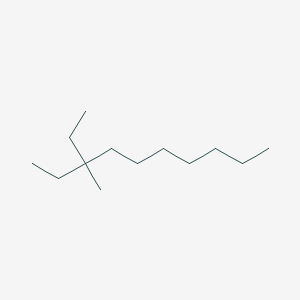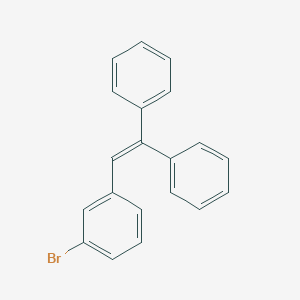
1-Bromo-3-(2,2-diphenylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2,2-diphenylethenyl)benzene is a chemical compound that belongs to the group of organic molecules known as stilbenes. It is commonly referred to as trans-stilbene dibromide and is widely used in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2,2-diphenylethenyl)benzene is not fully understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and thiols. It can also undergo nucleophilic substitution reactions with other halogens.
Biochemical and Physiological Effects
1-Bromo-3-(2,2-diphenylethenyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Bromo-3-(2,2-diphenylethenyl)benzene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Bromo-3-(2,2-diphenylethenyl)benzene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion
In conclusion, 1-Bromo-3-(2,2-diphenylethenyl)benzene is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1-Bromo-3-(2,2-diphenylethenyl)benzene involves the bromination of trans-stilbene with the use of a brominating agent such as N-bromosuccinimide (NBS). The reaction takes place in the presence of a solvent such as dichloromethane or acetonitrile and at a temperature range of 0-5°C. The product is then purified by recrystallization with the use of a solvent such as ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2,2-diphenylethenyl)benzene has various scientific research applications. It is commonly used as a crosslinking agent in the preparation of polymers and as a reagent in the synthesis of organic molecules. It is also used as a starting material for the synthesis of other stilbene derivatives, which have various biological activities.
Propiedades
Número CAS |
18648-65-2 |
|---|---|
Nombre del producto |
1-Bromo-3-(2,2-diphenylethenyl)benzene |
Fórmula molecular |
C20H15Br |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
1-bromo-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Br/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
Clave InChI |
RVJZCZBYXHDMCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Sinónimos |
2-(3-Bromophenyl)-1,1-diphenylethene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
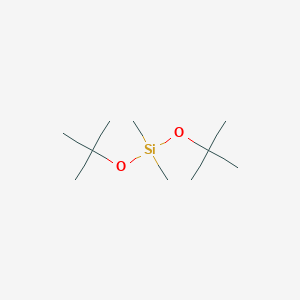

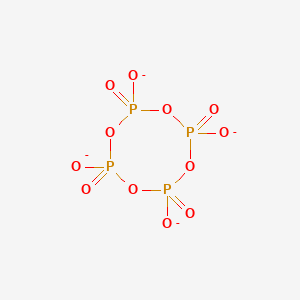
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)
